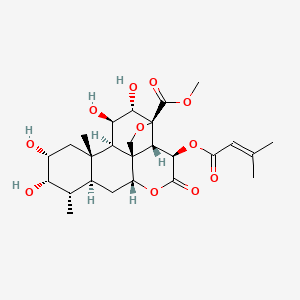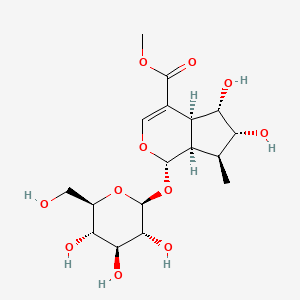
Sulfur, isotope of mass 33
Overview
Description
Sulfur, with the atomic number 16, is a non-metal element that belongs to the chalcogen family. It has four stable isotopes: sulfur-32, sulfur-33, sulfur-34, and sulfur-36. Sulfur-33, specifically, is a stable isotope with a natural abundance of approximately 0.75 percent . This isotope is characterized by its unique nuclear properties, including a spin of 3/2+ and a magnetic dipole moment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfur-33 can be isolated through various methods, including isotope separation techniques such as gas diffusion and gas centrifugation. These methods exploit the slight differences in mass between sulfur isotopes to achieve separation.
Industrial Production Methods: In industrial settings, sulfur isotopes, including sulfur-33, are often produced using mass spectrometry techniques. These methods involve ionizing sulfur compounds and separating the isotopes based on their mass-to-charge ratio. Another method involves the reduction of sulfur compounds using a mixture of hydriodic acid, hypophosphorous acid, and hydrochloric acid, which can convert various sulfur compounds to hydrogen sulfide .
Chemical Reactions Analysis
Types of Reactions: Sulfur-33 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Sulfur-33 can be oxidized to form sulfur dioxide (SO₂) or sulfur trioxide (SO₃) using oxidizing agents such as oxygen or chlorine.
Reduction: It can be reduced to hydrogen sulfide (H₂S) using reducing agents like hydrogen gas or metal hydrides.
Substitution: Sulfur-33 can participate in substitution reactions to form organosulfur compounds, such as thiols and sulfides, using reagents like alkyl halides.
Major Products:
Oxidation: Sulfur dioxide (SO₂), sulfur trioxide (SO₃)
Reduction: Hydrogen sulfide (H₂S)
Substitution: Organosulfur compounds (thiols, sulfides)
Scientific Research Applications
Sulfur-33 has a wide range of applications in scientific research:
Chemistry: It is used in isotope labeling studies to trace sulfur pathways in chemical reactions and environmental processes.
Biology: Sulfur-33 is used to study sulfur metabolism in organisms, particularly in the synthesis of amino acids like methionine and cysteine.
Medicine: It is employed in radiolabeling for diagnostic imaging and therapeutic purposes.
Industry: Sulfur-33 is used in the production of sulfuric acid and other sulfur-containing compounds, which are essential in various industrial processes
Mechanism of Action
Sulfur-33 is one of four stable sulfur isotopes, each with distinct properties:
Sulfur-32: The most abundant isotope, used widely in industrial applications.
Sulfur-34: Used in isotope fractionation studies to understand sulfur cycling in the environment.
Sulfur-36: The rarest stable isotope, used in specialized scientific research.
Uniqueness of Sulfur-33: Sulfur-33’s unique nuclear properties, such as its spin and magnetic dipole moment, make it particularly valuable in NMR studies and other applications requiring precise isotopic measurements .
Comparison with Similar Compounds
- Sulfur-32
- Sulfur-34
- Sulfur-36
Properties
IUPAC Name |
sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2S/h1H2/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSOTUBLDIXVET-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[33SH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
34.987 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14257-58-0 | |
| Record name | Sulfur, isotope of mass 33 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014257580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(1aS,2R,5R,7aS)-2-hydroxy-5-propyl-2,5,6,7a-tetrahydro-1aH-oxireno[2,3-g]isochromene-3,7-dione](/img/structure/B1245694.png)
![6-sulfanylhexyl (1R,2R,3R,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-{[alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->6)-alpha-D-mannosyl-(1->4)-alpha-D-glucosaminyl]oxy}cyclohexyl hydrogen phosphate](/img/structure/B1245697.png)



